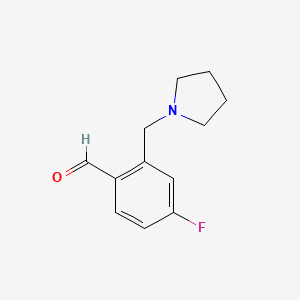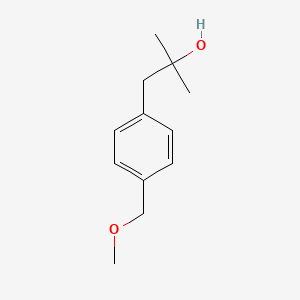
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is a fluorinated aromatic aldehyde with a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde as the starting material.
Reaction Steps: The key steps involve the formation of the pyrrolidine ring through a nucleophilic substitution reaction.
Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction Products: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biological Activity: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine:
Drug Development: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.
Industry:
Material Science:
Mécanisme D'action
The mechanism by which 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde: Similar structure but with a piperidine ring instead of pyrrolidine.
3-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with the fluorine atom at a different position.
Uniqueness:
Fluorine Position: The position of the fluorine atom in 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is unique and affects its chemical reactivity and biological activity.
Pyrrolidine Ring: The presence of the pyrrolidine ring contributes to its distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential biological activities make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-12-4-3-10(9-15)11(7-12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNKAXEYPJSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7989616.png)










![4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol](/img/structure/B7989698.png)


